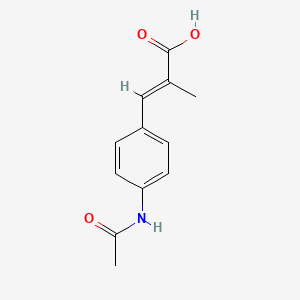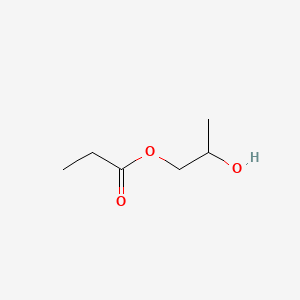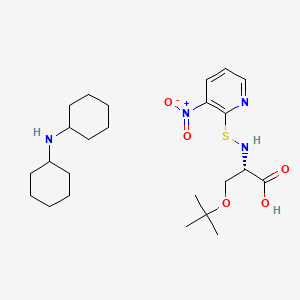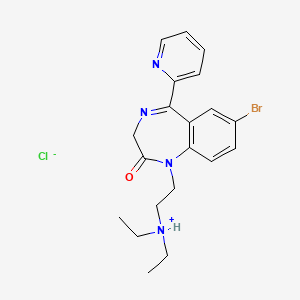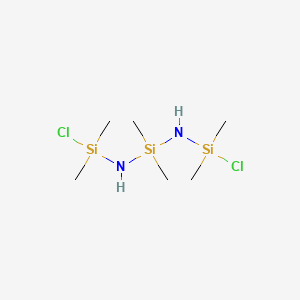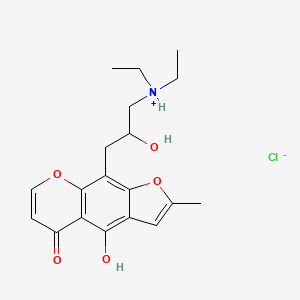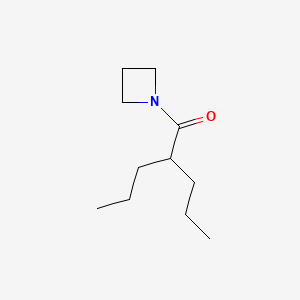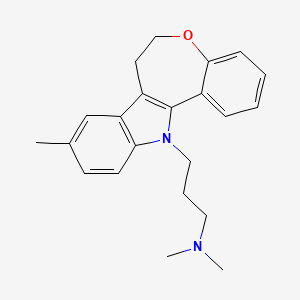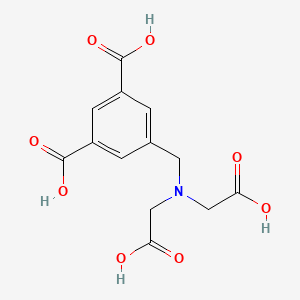
5-((Bis(carboxymethyl)amino)methyl)isophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Bis(carboxymethyl)amino)methyl)isophthalic acid is an organic compound with the molecular formula C13H13NO8 and a molecular weight of 311.24 g/mol . This compound is known for its unique structure, which includes a 1,3-benzenedicarboxylic acid core with a bis(carboxymethyl)amino group attached to the 5-position. It is used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Bis(carboxymethyl)amino)methyl)isophthalic acid typically involves the reaction of isophthalic acid with bis(carboxymethyl)amine under controlled conditions. The reaction is carried out in a solvent such as water or an organic solvent, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
5-((Bis(carboxymethyl)amino)methyl)isophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-((Bis(carboxymethyl)amino)methyl)isophthalic acid is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-((Bis(carboxymethyl)amino)methyl)isophthalic acid involves its ability to chelate metal ions and form stable complexes. This property is utilized in various applications, such as catalysis and drug delivery. The compound interacts with metal ions through its carboxyl and amino groups, forming coordination bonds that stabilize the metal ion and enhance its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzenedicarboxylic acid: This compound shares the same core structure but lacks the bis(carboxymethyl)amino group.
5-Hydroxyisophthalic acid: Similar in structure but contains a hydroxyl group instead of the bis(carboxymethyl)amino group.
Uniqueness
5-((Bis(carboxymethyl)amino)methyl)isophthalic acid is unique due to its ability to form stable complexes with metal ions, making it valuable in various applications such as catalysis, drug delivery, and the synthesis of advanced materials .
Propiedades
Fórmula molecular |
C13H13NO8 |
|---|---|
Peso molecular |
311.24 g/mol |
Nombre IUPAC |
5-[[bis(carboxymethyl)amino]methyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C13H13NO8/c15-10(16)5-14(6-11(17)18)4-7-1-8(12(19)20)3-9(2-7)13(21)22/h1-3H,4-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
Clave InChI |
PGSBDBSMCGVPOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(=O)O)C(=O)O)CN(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate](/img/structure/B13748438.png)
